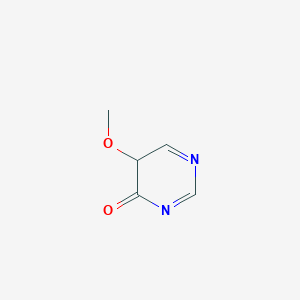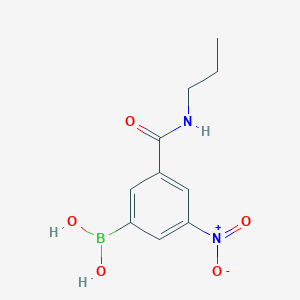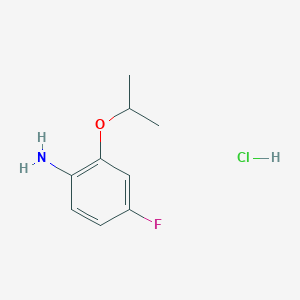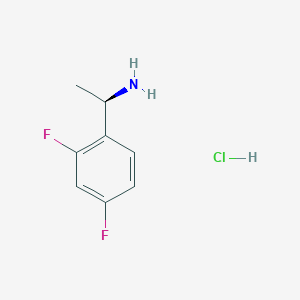
1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine
Overview
Description
The compound “1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine” is an organic compound containing a trifluoropropan-1-amine group attached to a 3,4-dichlorophenyl group. The presence of the trifluoropropan-1-amine group suggests that the compound might have interesting chemical properties due to the presence of the highly electronegative fluorine atoms and the amine group. The 3,4-dichlorophenyl group is a common motif in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of the trifluoropropan-1-amine and 3,4-dichlorophenyl groups. The trifluoropropan-1-amine group would likely show a strong carbon-fluorine bond, while the 3,4-dichlorophenyl group would show the typical properties of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the trifluoropropan-1-amine and 3,4-dichlorophenyl groups. For example, the compound might be expected to have a relatively high boiling point due to the presence of the polar amine group .Scientific Research Applications
Efficient Synthesis of β-Substituted-trifluoromethyl-ethenes 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) serves as a precursor for the base-promoted synthesis of various β-substituted-trifluoromethyl-ethenes. The products are versatile intermediates in chemical discovery, useful for further transformations, such as converting to pyrrolidines through [3 + 2] dipolar cycloaddition reactions. This illustrates the compound's relevance in synthetic chemistry for creating novel synthons, which are fundamental building blocks in drug design and material science (Meyer & El Qacemi, 2020).
Polymer Science Hyperbranched Polyimides
In polymer science, the compound has been utilized in the synthesis of aromatic hyperbranched polyimides. These polymers are synthesized using a condensation polymerization process involving a triamine monomer and various dianhydride monomers. The resulting hyperbranched polymers exhibit varying properties based on the monomer addition order and the molar ratios used, making them significant for gas separation applications (Fang, Kita, & Okamoto, 2000).
Amidation of α-Amino Acids The compound plays a role in the amidation of α-amino acids, a process crucial for peptide synthesis. Using dichloro(methyl)(3,3,3-trifluoropropyl) silane and imidazole allows for the activation of the carboxy group and protection of the α-amino group, facilitating the amidation with low-to-no racemization. This method is applicable to a wide range of amino acids and amines, highlighting its importance in peptide chemistry (Nobuta, Morishita, Suto, & Yamagwa, 2022).
Chemosensitive Chlorophyll Derivatives The compound contributes to the creation of chemosensitive chlorophyll derivatives for optical detection of various amines. These derivatives, synthesized from chlorophyll-a, react with amines to produce hemiaminal-type adducts with blue-shifted absorption bands. This property is used in the selective detection of amines, illustrating the compound's application in the development of sensors and detection systems (Tamiaki, Azuma, Kinoshita, Monobe, Miyatake, & Sasaki, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2F3N/c10-6-2-1-5(3-7(6)11)8(15)4-9(12,13)14/h1-3,8H,4,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWDQVNFSXQMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(F)(F)F)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



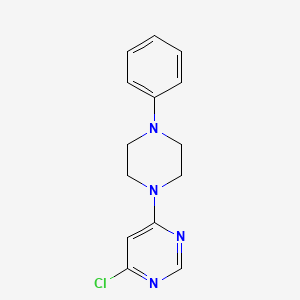

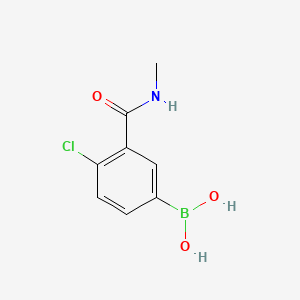
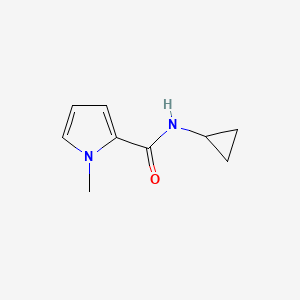
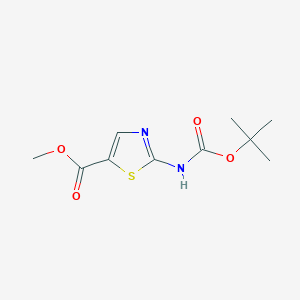
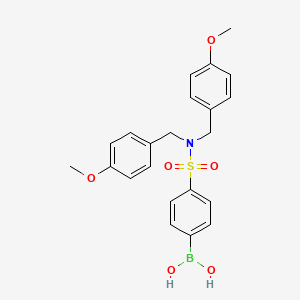
![3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1461919.png)
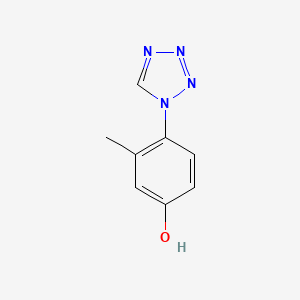
![5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1461921.png)
